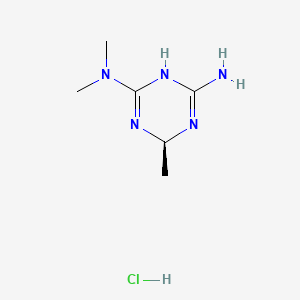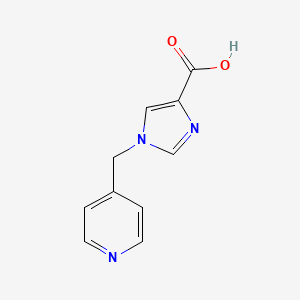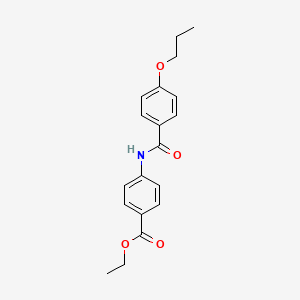
Ethyl 4-(4-propoxybenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-propoxybenzamido)benzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is commonly used in scientific research. This compound has shown promising results in various applications, such as in the field of medicine and agriculture.
Scientific Research Applications
Synthesis and Chemical Properties
Research on novel synthetic routes and the characterization of aromatic polyimides shows the development of new diamines and their polymerization with various anhydrides. These polymers exhibit high solubility in common organic solvents and significant thermal stability, indicating potential applications in materials science and engineering (Butt et al., 2005). Additionally, the synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate through a novel route highlights the versatility of benzamide derivatives in producing compounds with potentially unique biological activities (Al-Said & Al-Sghair, 2013).
Biological Activities and Applications
Significant research focuses on the biological activities of benzamide derivatives, including their role as anti-juvenile hormone agents. Such compounds have been shown to induce precocious metamorphosis in insects, suggesting applications in pest management and ecological studies (Kuwano et al., 2008). Another study on Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate demonstrates its ability to inhibit juvenile hormone synthesis, further cementing the potential of benzamide derivatives in biological research and pest control (Kaneko et al., 2011).
Antiproliferative and Antitumor Effects
The exploration of benzamide derivatives extends to their antiproliferative and antitumor effects, with studies demonstrating the synthesis of new compounds showing significant activity against cancer cell lines. This suggests potential therapeutic applications and the need for further research into their mechanism of action and efficacy in cancer treatment (Youssef et al., 2020).
Environmental and Health Impact
Research on parabens, which are structurally related to benzamides, indicates their potential impact on health, including effects on adipocyte differentiation. This highlights the broader implications of chemical compounds on human health and the environment, necessitating careful consideration in their application and study (Hu et al., 2013).
Mechanism of Action
Target of Action
Ethyl 4-(4-propoxybenzamido)benzoate is a type of benzoate compound that acts as a local anesthetic . Its primary targets are the nerve endings and nerve trunks . These targets play a crucial role in transmitting nerve impulses, which are blocked by the compound, resulting in a loss of local sensation .
Mode of Action
This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This action reduces the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-(4-propoxybenzamido)benzoate are primarily related to the transmission of nerve impulses. By blocking the sodium ion channels on the nerve membrane, the compound disrupts the normal flow of ions, which is essential for nerve impulse conduction . The downstream effects of this disruption include a loss of local sensation, making the compound useful for local surgery and treatment .
Result of Action
The primary result of the action of Ethyl 4-(4-propoxybenzamido)benzoate is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the area where it is applied, without affecting consciousness . This makes it useful for procedures that require local anesthesia, such as minor surgical operations .
properties
IUPAC Name |
ethyl 4-[(4-propoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-13-24-17-11-7-14(8-12-17)18(21)20-16-9-5-15(6-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOWSWPRSQQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-propoxybenzamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2944547.png)
![4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2944548.png)
![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)
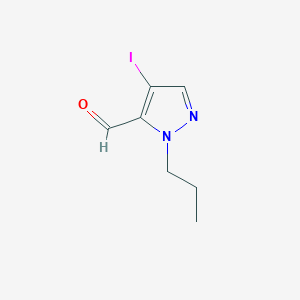
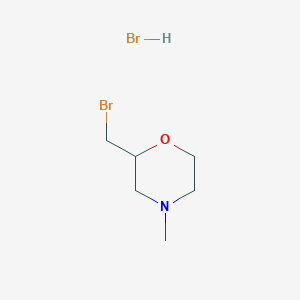
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2944554.png)
![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2944555.png)
![N-[(6-Chloropyridin-3-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2944557.png)
